
4-(Bromomethyl)-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a bromomethyl group attached to the fourth position and a methoxy group attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methoxypyridine typically involves the bromination of 3-methoxypyridine. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-methoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 3-methoxypyridine.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research into its derivatives has shown promise in developing new drugs for various diseases.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-methoxypyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring . The methoxy group can also influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-3-methoxypyridine: Similar in structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-2-methoxypyridine: The position of the methoxy group is different, which can lead to variations in reactivity and applications.
3-Bromomethylpyridine: Lacks the methoxy group, resulting in different electronic properties and reactivity.
Uniqueness
4-(Bromomethyl)-3-methoxypyridine is unique due to the combination of the bromomethyl and methoxy groups on the pyridine ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4H2,1H3 |
Clé InChI |
LQNXLFBXHSYFOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
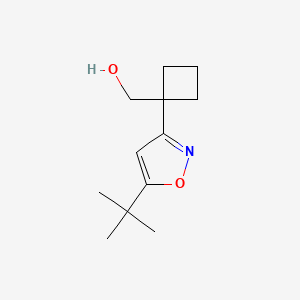
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)
![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)
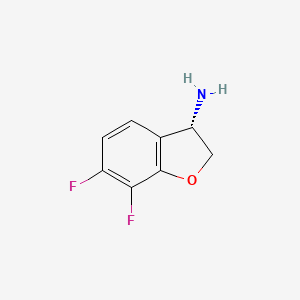
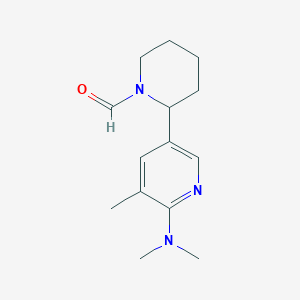


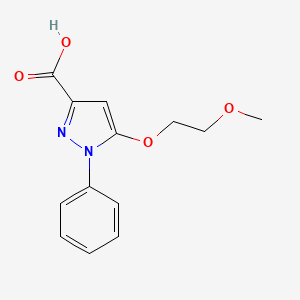
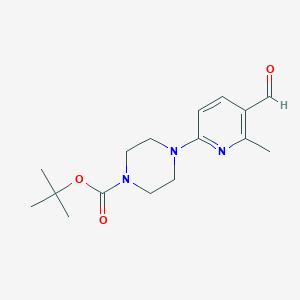
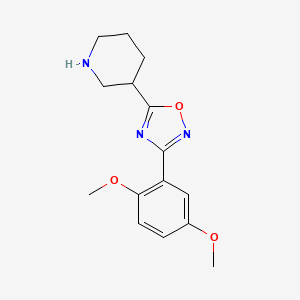
![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)
